(Bromomethyl)(trimethyl)stannane

Description

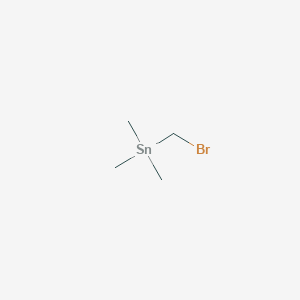

(Bromomethyl)(trimethyl)stannane (CAS: 23696-41-5) is an organotin compound with the molecular formula C₄H₁₁BrSn and a molecular weight of 257.744 g/mol . Structurally, it consists of a tin atom bonded to three methyl groups and a bromomethyl moiety. This compound is primarily utilized in organic synthesis, particularly in Stille cross-coupling reactions, where it serves as a key reagent for introducing methyl or bromomethyl groups into target molecules . Its reactivity stems from the tin-carbon bond’s ability to transfer organic fragments to transition metal catalysts, enabling the construction of complex organic frameworks.

Properties

CAS No. |

23696-41-5 |

|---|---|

Molecular Formula |

C4H11BrSn |

Molecular Weight |

257.74 g/mol |

IUPAC Name |

bromomethyl(trimethyl)stannane |

InChI |

InChI=1S/CH2Br.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |

InChI Key |

KMJJTEUJRQXQOS-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with bromomethane in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)(trimethyl)stannane undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Stille Coupling: The reaction requires a palladium catalyst, such as , and is often carried out in the presence of a base like cesium fluoride (CsF) in solvents like dioxane or dimethylformamide (DMF).

Major Products:

Substitution Reactions: The major products are organotin compounds where the bromine atom is replaced by the nucleophile.

Stille Coupling: The major products are biaryl compounds or other coupled organic molecules.

Scientific Research Applications

(Bromomethyl)(trimethyl)stannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in Stille coupling reactions.

Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.

Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their use as anticancer agents.

Industry: It is used in the production of various organotin compounds that are employed as stabilizers in PVC, catalysts in polymerization reactions, and intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Bromomethyl)(trimethyl)stannane involves the formation of carbon-tin bonds through nucleophilic substitution or coupling reactions. The tin atom in the compound acts as an electrophile, facilitating the substitution of the bromine atom by nucleophiles. In coupling reactions, the tin atom forms a complex with the palladium catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Bromomethyl Group vs. Other Leaving Groups

- Bromine as a Leaving Group : The bromomethyl group in This compound exhibits superior leaving-group ability compared to chlorinated analogues (e.g., chloromethyl derivatives), enabling faster transmetallation in Stille couplings .

- Comparison with Aromatic Bromides : Unlike aromatic bromides (e.g., 4-(bromomethyl)-1,1′-biphenyl in ), the aliphatic bromomethyl group in This compound facilitates direct alkyl group transfer, bypassing the need for oxidative addition steps .

Trimethylstannane vs. Tributylstannane Derivatives

- Reactivity : Trimethylstannane derivatives (e.g., This compound ) are more reactive but less thermally stable than tributylstannanes due to reduced steric hindrance and weaker Sn-C bonds .

- Solubility : Tributylstannanes (e.g., tributyltin chloride) are more lipophilic, limiting their use in polar solvents, whereas trimethylstannanes exhibit better solubility in organic media .

Cross-Coupling Reactions

- This compound is pivotal in synthesizing aldehydes and heterocycles via Pd-catalyzed Stille couplings (e.g., synthesis of TTZ6 dye for solar cells in ) .

- In contrast, Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is tailored for photovoltaic applications, where its extended conjugation enhances light absorption .

Contrast with Non-Tin Brominated Compounds

- 2-Bromomethyl mesitylene () and 1,4-bis(bromomethyl)durene are used in antibacterial benzothiazole derivatives but lack the tin-mediated catalytic utility of This compound .

- 1,2-Bis(bromomethyl)benzene () serves as a crosslinker in polymers, highlighting the divergent applications of brominated alkyl groups in non-tin systems .

Research Findings and Key Insights

- Synthetic Efficiency : This compound enables one-pot syntheses (e.g., aldehyde protection/deprotection in ), reducing step counts compared to traditional methods .

- Thermal Stability : Trimethylstannanes decompose at lower temperatures than tributyl analogues, necessitating careful handling under inert conditions .

- Environmental and Safety Concerns: Organotin compounds, including this compound, are regulated due to toxicity, whereas brominated alkyl aromatics (e.g., 2-cyano-4’-bromomethyl biphenyl in ) face scrutiny as genotoxic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.